N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C12H19N3O4S |
|---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-[3-(aminomethyl)pentan-3-yl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-3-12(4-2,9-13)14-20(18,19)11-8-6-5-7-10(11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3 |
InChI Key |
VOLXNRPZSQXNSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps One common method starts with the nitration of benzene to form nitrobenzene This is followed by sulfonation to introduce the sulfonamide group
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and high-pressure reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, reduced forms, and substituted sulfonamides.
Scientific Research Applications
N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The nitro and sulfonamide groups play a crucial role in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
The branched pentan-3-yl chain likely confers greater lipophilicity compared to linear chains (e.g., aminopropyl), influencing membrane permeability and bioavailability .
Biological Activity: Sulfonamides with bulky aliphatic substituents (e.g., branched pentane) may exhibit reduced steric hindrance in enzyme binding compared to aromatic analogs, as seen in ceramidase inhibitors . Compounds with hydroxyethyl or aminopropyl groups demonstrate higher solubility in aqueous media, which is critical for pharmacokinetics .
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., methylphenyl) are often synthesized in higher yields due to fewer steric challenges during coupling reactions .
Functional Analog: Ceramidase Inhibitors
The target compound shares structural motifs with sulfonamide-based ceramidase inhibitors reported by Bhabak and Arenz (2012) . These inhibitors typically feature aromatic ethanolamine substituents, which enhance binding to ceramidase active sites. In contrast, the branched aliphatic chain in the target compound may alter binding kinetics or specificity, though direct enzymatic data for this compound are unavailable.
Biological Activity
N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide, also known by its CAS number 1585937-80-9, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, supported by data tables and relevant studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₄S |
| Molecular Weight | 301.36 g/mol |
| CAS Number | 1585937-80-9 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study conducted on various sulfonamides demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Klebsiella pneumoniae | 128 µg/mL |
The results indicate that this compound has a moderate inhibitory effect on bacterial growth, with varying efficacy depending on the strain.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A recent study evaluated the cytotoxic effects of various sulfonamide compounds on cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis and inhibited cell proliferation. The following table summarizes the findings:
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest in G2/M phase |
The IC₅₀ values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent.
Mechanistic Insights
The mechanism of action for this compound appears to involve the inhibition of key cellular pathways associated with growth and survival in cancer cells. Studies using flow cytometry have shown alterations in the expression of apoptosis-related proteins, indicating that the compound may activate intrinsic apoptotic pathways.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Nitrobenzene sulfonamide backbone construction : Reacting 2-nitrobenzenesulfonyl chloride with a branched amine precursor (e.g., 3-(aminomethyl)pentan-3-amine) under anhydrous conditions, using triethylamine as a base in dichloromethane at 0–5°C .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and confirm intermediates via LC-MS .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR spectroscopy : Key signals include the sulfonamide NH proton (δ 8.2–8.5 ppm, broad singlet) and nitro group resonance (δ 148–152 ppm in 13C) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., m/z 328.1234 for C12H18N3O4S) .
- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as demonstrated for structurally related sulfonamides .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for nitroaromatics) .
- Light sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction, which can generate amine byproducts .
- Solvent compatibility : Avoid prolonged exposure to DMSO or DMF, which may induce sulfonamide hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and tissue distribution via LC-MS/MS to identify bioavailability limitations .
- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS to detect sulfonamide cleavage or nitro reduction .
- Dose-response recalibration : Adjust in vivo dosing regimens to account for first-pass metabolism, as nitro groups are prone to hepatic reduction .
Q. What computational approaches predict structure-activity relationships (SAR) for modifying this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets). Focus on the nitro group’s electron-withdrawing effects on binding affinity .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and Hammett constants (σ) for the nitro substituent to optimize bioactivity .
- MD simulations : Assess conformational flexibility of the pentan-3-ylaminomethyl side chain in aqueous and lipid bilayer environments .
Q. How can researchers address discrepancies in reactivity during functionalization of the aminomethyl group?
- Methodological Answer :
- Protecting group strategies : Temporarily mask the primary amine with Boc (tert-butoxycarbonyl) or Fmoc groups before introducing substituents, followed by deprotection with TFA or piperidine .
- pH-controlled reactions : Conduct alkylation/acylation at pH 8–9 (borate buffer) to enhance nucleophilicity of the aminomethyl group while minimizing sulfonamide hydrolysis .
- Competitive pathway analysis : Use 2D NMR (HSQC, COSY) to detect side products from unintended nitro group participation in reactions .
Data Contradiction Analysis
Q. Why might biological assays show conflicting inhibitory potency for this compound?
- Methodological Answer :
- Assay interference : Test for false positives caused by nitro group redox activity (e.g., using a nitroreductase-deficient mutant strain in microbial assays) .
- Protein binding artifacts : Pre-incubate the compound with bovine serum albumin (BSA) to assess nonspecific binding, which may reduce free drug concentrations .
- Batch variability : Compare HPLC purity profiles (≥98% purity required) and elemental analysis (C, H, N, S) across synthetic batches to rule out impurity-driven discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
